N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-bromothiophene-2-carboxamide
Description
Properties
IUPAC Name |
4-bromo-N-[2-hydroxy-2-(4-phenylphenyl)propyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO2S/c1-20(24,13-22-19(23)18-11-17(21)12-25-18)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-12,24H,13H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGJMMHSNVILPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=CS1)Br)(C2=CC=C(C=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-4-bromothiophene-2-carboxamide typically involves multiple steps:
Formation of the Biphenyl Intermediate: The biphenyl group can be synthesized through a Suzuki coupling reaction between a bromobenzene and a phenylboronic acid, using a palladium catalyst under basic conditions.
Hydroxypropylation: The biphenyl intermediate is then reacted with an epoxide, such as propylene oxide, in the presence of a base like sodium hydroxide to introduce the hydroxypropyl group.
Bromothiophene Carboxamide Formation: The final step involves the reaction of the hydroxypropyl-biphenyl intermediate with 4-bromothiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom on the thiophene ring can participate in nucleophilic substitution reactions, where it can be replaced by various nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In medicinal chemistry, N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-4-bromothiophene-2-carboxamide may exhibit biological activity, potentially serving as a lead compound for the development of new drugs. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Industry
In the materials science industry, this compound could be used in the development of advanced materials, such as organic semiconductors or polymers, due to its conjugated system and potential for electronic interactions.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The biphenyl and thiophene moieties could facilitate binding to hydrophobic pockets in proteins, while the hydroxypropyl and carboxamide groups could form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Flurbiprofen-Derived Amides
Examples :
Structural Differences :
- Backbone: These compounds share a biphenyl-propanamide core derived from flurbiprofen (a nonsteroidal anti-inflammatory drug, NSAID) but lack the thiophene ring and bromine substituent present in the target compound.
- Substituents : Fluorine on the biphenyl group (vs. bromine on thiophene) and variable amine components (e.g., amphetamine, tryptamine, coumarin derivatives).
Functional Implications :
Structural Differences :
- Core : A brominated benzoyl group replaces the bromothiophene-carboxamide.
- Conformation : The pyrrolidine ring introduces rigidity, contrasting with the flexible hydroxypropyl spacer in the target compound.
Functional Implications :
- Reactivity : The bromobenzoyl group may undergo nucleophilic substitution more readily than bromothiophene due to differences in aromatic electron density.
- Solubility: The hydroxyl group in the target compound enhances hydrophilicity compared to the non-polar pyrrolidine .
Cyclopropane- and Nitrate-Containing Amides
Examples :
Structural Differences :
- Cyclopropane Ring : Introduces strain and conformational restriction absent in the target compound.
- Nitrate Ester : A metabolically labile group in VM-10 contrasts with the stable bromothiophene.
Functional Implications :
- Metabolic Stability : Nitrate esters are prone to enzymatic hydrolysis, whereas bromothiophene is more inert.
Complex Biphenyl Amides
Examples :
Structural Differences :
- Lack of Halogens : These compounds lack halogen atoms, reducing electrophilicity compared to the bromothiophene.
Functional Implications :
- Solubility vs. Bioavailability : Bulky groups (e.g., tert-butyl) may improve membrane permeability but reduce aqueous solubility.
- Diverse Binding Modes: Pyridine and phenoxy groups enable interactions with metal ions or hydrophobic pockets .
Biological Activity
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-bromothiophene-2-carboxamide (CAS No. 1798459-14-9) is a complex organic compound that exhibits potential biological activity, making it a candidate for further research in medicinal chemistry. This article explores its synthesis, biological properties, and potential applications based on diverse scientific sources.
Chemical Structure and Synthesis
The compound features a biphenyl group, a hydroxypropyl chain, and a bromothiophene carboxamide moiety. The synthesis typically involves several steps:
- Formation of Biphenyl Intermediate : Achieved through a Suzuki coupling reaction between bromobenzene and phenylboronic acid.
- Hydroxypropylation : Reacting the biphenyl intermediate with an epoxide to introduce the hydroxypropyl group.
- Bromothiophene Carboxamide Formation : Finalizing the synthesis by reacting the hydroxypropyl-biphenyl intermediate with 4-bromothiophene-2-carboxylic acid chloride in the presence of a base like triethylamine.
The biological activity of this compound may be attributed to its ability to interact with various biological targets such as enzymes and receptors. The unique structural features facilitate binding to hydrophobic pockets within target proteins, potentially modulating their activity.
Antitumor Activity
Research indicates that compounds with similar structural motifs have shown significant antitumor activity. For instance, multitargeted agents designed with structural flexibility have demonstrated enhanced selectivity and potency against cancer cells. In vitro studies have reported IC50 values indicating effective growth inhibition in various cancer cell lines .
Case Studies
Several studies have explored the biological implications of related compounds:
- Study on Multitargeted Agents : A study published in the Journal of Medicinal Chemistry highlighted the design of analogues that inhibit specific pathways in cancer metabolism, showcasing the potential of structurally similar compounds .
- Antiproliferative Effects : In vitro validation of compounds similar to this compound demonstrated significant antiproliferative effects across various tumor cell lines, indicating potential therapeutic applications in oncology.
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-bromothiophene-2-carboxamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step organic reactions. Key steps include:
- Biphenyl Intermediate Formation : Suzuki-Miyaura coupling between 4-bromobiphenyl and a boronic acid derivative to construct the biphenyl core .
- Hydroxypropylation : Reaction of the biphenyl intermediate with a hydroxyalkylating agent (e.g., propylene oxide) under basic conditions to introduce the hydroxypropyl group .
- Thiophene Carboxamide Coupling : Condensation of 4-bromothiophene-2-carboxylic acid with the hydroxypropylated biphenyl intermediate using coupling agents like EDCI/HOBt .
- Optimization : Control reaction temperature (40–80°C), solvent polarity (e.g., DMF or THF), and stoichiometry of reagents to maximize yield (>75%) and purity (>95%) .
Q. How is the compound characterized to confirm structural integrity and purity?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to verify biphenyl, thiophene, and hydroxypropyl moieties. Key signals include aromatic protons (δ 7.2–7.8 ppm) and hydroxypropyl CH(OH) (δ 4.2–4.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~470) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>98%) and detect impurities .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- In Vitro Screening :
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme Inhibition : Kinase or protease inhibition assays targeting pathways relevant to inflammation or oncology .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in the compound?
- X-ray Diffraction : Single-crystal X-ray analysis (using SHELX programs) to determine bond angles, stereochemistry, and intermolecular interactions (e.g., hydrogen bonding via the hydroxypropyl group) .
- Data Interpretation : Refinement of unit cell parameters and electron density maps to confirm the spatial arrangement of the bromothiophene and biphenyl groups .
Q. What computational approaches validate its interaction with biological targets?
- Molecular Dynamics (MD) Simulations : Simulate binding stability in solvent (e.g., water/DPPC bilayer) over 100 ns to assess conformational flexibility .
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify reactive sites (e.g., bromine atom for nucleophilic substitution) .
Q. How should researchers address contradictory data in solubility or bioactivity studies?
- Controlled Replication : Standardize solvent systems (e.g., DMSO:PBS for solubility tests) and cell culture conditions (e.g., serum-free media for assays) .
- Analytical Cross-Validation : Compare LC-MS and NMR data to rule out degradation products or polymorphic forms .
Q. What strategies ensure enantiomeric purity given the hydroxypropyl group’s chiral center?
- Chiral Chromatography : Use Chiralpak® columns (e.g., AD-H) with hexane/isopropanol to separate enantiomers .
- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-Pd complexes) during hydroxypropylation to favor the desired (R)- or (S)-configuration .
Q. How are potential impurities identified and quantified during scale-up?
- Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions to generate degradation products (e.g., debromination or hydrolysis byproducts) .
- LC-MS/MS Profiling : Monitor impurities using MRM transitions (e.g., m/z 470 → 392 for bromine loss) with detection limits <0.1% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
